Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is an organic compound with the molecular formula C12H12Cl2O3 It is a derivative of butyric acid and contains a dichlorophenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Claisen-Schmidt condensation, followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate exerts its effects involves interactions with various molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: This compound has similar structural features but different reactivity and applications.
3,4-Dichlorophenylhydrazine hydrochloride: Another related compound with distinct chemical properties and uses.
Properties
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDULPURBGUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633079 |
Source
|
Record name | Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75381-58-7 |
Source
|
Record name | Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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